Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
(4E)-4-Hexen-1-ol structure
商品名:(4E)-4-Hexen-1-ol
CAS番号:928-92-7
MF:C6H12O
メガワット:100.158882141113
MDL:MFCD00009713
CID:40269
PubChem ID:24854256

(4E)-4-Hexen-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Hexen-1-ol
    • 4-Hexen-1-ol,predominantly trans
    • Hex-4-en-1-ol (Trans mainly)
    • (E)-4-Hexen-1-ol
    • trans-4-Hexenol
    • Einecs 213-188-6
    • FEMA 3430
    • trans-4-hexen-1-ol
    • trans-hex-4-en-1-ol
    • (E)-Hex-4-en-1-ol
    • 4-Hexen-1-ol, (4E)-
    • 4-Hexen-1-ol, (E)-
    • (4E)-4-Hexen-1-ol
    • E-4-Hexen-1-ol
    • ZHB2532C2H
    • VTIODUHBZHNXFP-NSCUHMNNSA-N
    • (E)-4-Hexenol
    • FEMA No. 3430
    • FCH4013137
    • EBD3313922
    • 4-Hexen-1-ol, predominantly tran
    • (4E)-4-Hexen-1-ol (ACI)
    • 4-Hexen-1-ol, (E)- (8CI)
    • NSC 409218
    • UNII-KD6QZU1YM7
    • 4-Hexen-1-ol, >=96%, predominantly trans, FG
    • D71247
    • 4-Hexen-1-ol, predominantly trans, 97%
    • CS-0163135
    • 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
    • UNII-ZHB2532C2H
    • 4-HEXEN-1-OL, TRANS-
    • AS-10588
    • (4e)-hex-4-en-1-ol
    • Q27295510
    • 4-Hexen-1-ol, predominantly trans
    • MFCD00009713
    • EN300-95400
    • AKOS022177872
    • 6126-50-7
    • InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
    • (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
    • SCHEMBL98125
    • DTXSID40878841
    • CHEBI:166837
    • NS00079935
    • AI3-34796
    • DB-000102
    • FEMA NO. 3430, E-
    • 928-92-7
    • DB-003638
    • KD6QZU1YM7
    • MDL: MFCD00009713
    • インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
    • InChIKey: VTIODUHBZHNXFP-NSCUHMNNSA-N
    • ほほえんだ: C(CCO)/C=C/C

計算された属性

  • せいみつぶんしりょう: 100.088815g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 100.088815g/mol
  • 単一同位体質量: 100.088815g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 7
  • 複雑さ: 48.1
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.851 g/mL at 25 °C(lit.)
  • ゆうかいてん: 22.55°C (estimate)
  • ふってん: 159-160 °C(lit.)
  • フラッシュポイント: 華氏温度:141.8°f
    摂氏度:61°c
  • 屈折率: n20/D 1.439(lit.)
  • すいようせい: Slightly soluble in water.
  • PSA: 20.23000
  • LogP: 1.33500
  • FEMA: 3430
  • ようかいせい: 水に微溶解する

(4E)-4-Hexen-1-ol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:1993
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • 包装グループ:III
  • TSCA:Yes
  • 危険レベル:3.2
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • 包装等級:III
  • セキュリティ用語:3.2

(4E)-4-Hexen-1-ol 税関データ

  • 税関コード:2905290000
  • 税関データ:

    中国税関コード:

    2905290000

    概要:

    290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(4E)-4-Hexen-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1360391-25g
(E)-Hex-4-en-1-ol
928-92-7 98% (E>85%)
25g
$78.0 2025-02-24
abcr
AB332535-100 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
100g
€1069.50 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54459-5g
4-Hexen-1-ol, predominantly trans, 97%
928-92-7 97%
5g
¥2372.00 2023-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H38620-1g
4-Hexen-1-ol
928-92-7
1g
¥78.0 2021-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H300983-5g
(4E)-4-Hexen-1-ol
928-92-7 95%
5g
¥169.90 2023-09-02
Cooke Chemical
BD1547132-5g
4-Hexen-1-ol
928-92-7 97%
5g
RMB 224.80 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY819-1g
(4E)-4-Hexen-1-ol
928-92-7 97%
1g
128CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
237604-5G
(4E)-4-Hexen-1-ol
928-92-7
5g
¥1359.89 2023-12-09
abcr
AB332535-5 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
5g
€146.10 2023-04-26
abcr
AB332535-1 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
1g
€79.60 2023-04-26

(4E)-4-Hexen-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
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Adachi, Yohei; Kamei, Noriyuki; Yokoshima, Satoshi; Fukuyama, Tohru, Organic Letters, 2011, 13(16), 4446-4449

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ;  3 h, 50 °C
リファレンス
Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Nakagawa, Masako; Nishida, Atsushi, Angewandte Chemie, 2002, 41(24), 4732-4734

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Oxygen Solvents: Acetone ,  Ethyl acetate ;  40 min, rt; 1 h
リファレンス
Characterization of an epoxide hydrolase from the Florida red tide dinoflagellate, Karenia brevis
Sun, Pengfei; Leeson, Cristian ; Zhi, Xiaoduo; Leng, Fenfei; Pierce, Richard H.; et al, Phytochemistry (Elsevier), 2016, 122, 11-21

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ammonia
リファレンス
Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reduction
Zhou, Jingyao; Lu, Guodi; Huang, Xin; Wu, Shihui, Synthetic Communications, 1991, 21(3), 435-41

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
リファレンス
A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethers
Kocienski, Philip; Wadman, Sjoerd; Cooper, Kelvin, Journal of the American Chemical Society, 1989, 111(6), 2363-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium
リファレンス
3,4-Dihydro-2H-pyran
Kierkus, Paul Ch., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1.5 h, reflux
リファレンス
Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Takahashi, Kazuyuki; Nakagawa, Masako; Nishida, Atsushi, Journal of Organic Chemistry, 2006, 71(11), 4255-4261

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Catalytic Epoxidation of Alkenes with Oxone
Denmark, Scott E.; Forbes, David C.; Hays, David S.; DePue, Jeffrey S.; Wilde, Richard G., Journal of Organic Chemistry, 1995, 60(5), 1391-407

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium ,  Chlorine Solvents: Diethyl ether
リファレンス
(E)-4-hexen-1-ol
Paul, Raymond; Riobe, Olivier; Maumy, Michel, Organic Syntheses, 1976, 55, 62-7

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyran
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Huaxue Xuebao, 1987, 45(11), 1138-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ;  overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidines
Noack, Michael; Gottlich, Richard, European Journal of Organic Chemistry, 2002, (18), 3171-3178

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diisopropyl ether
リファレンス
The synthesis of some 4-alken-1-ols
Brandon, Richard C.; Derfer, John M.; Boord, Cecil E., Journal of the American Chemical Society, 1950, 72, 2120-2

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Intramolecular N-alkenylnitrone additions. Regio- and stereochemistry
Oppolzer, W.; Siles, S.; Snowden, R. L.; Bakker, B. H.; Petrzilka, M., Tetrahedron, 1985, 41(17), 3497-509

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Iron-Catalyzed Intramolecular Allylic C-H Amination
Paradine, Shauna M.; White, M. Christina, Journal of the American Chemical Society, 2012, 134(4), 2036-2039

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
リファレンス
Total Synthesis and Biological Evaluation of Siladenoserinol A and its Analogues
Yoshida, Masahito ; Saito, Koya ; Kato, Hikaru ; Tsukamoto, Sachiko ; Doi, Takayuki, Angewandte Chemie, 2018, 57(18), 5147-5150

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C
リファレンス
Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps
Jagtap, Pratap R.; Ford, Leigh; Deister, Elmar; Pohl, Radek; Cisarova, Ivana; et al, Chemistry - A European Journal, 2014, 20(33), 10298-10304

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ,  p-Xylene
リファレンス
Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer
Hisaindee, Soleiman, 2003, , 64(7),

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Preparation and application of thermo-color materials based on heat sensitive dyestuffs
Guo, Jiazhen; Cheng, Qichao; Liu, Zhengtang, Huagong Jinzhan, 1997, (6), 57-59

(4E)-4-Hexen-1-ol Raw materials

(4E)-4-Hexen-1-ol Preparation Products

(4E)-4-Hexen-1-ol 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol
A844379
清らかである:99%
はかる:100g
価格 ($):190.0